Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-4-chloroquinoline-3-carboxylic acid

Monoamine Oxidase Inhibition CNS Drug Discovery Enzyme Inhibition

6-Bromo-4-chloroquinoline-3-carboxylic acid (CAS 179024-70-5) is a strategic, dual‑halogenated quinoline building block underpinning CNS discovery programs. Its unique 6‑Br/4‑Cl substitution pattern confers dramatic potency gains (MAO‑A IC₅₀ 9.5 nM vs. >90,000 nM for the parent scaffold) that generic mono‑halogenated analogs cannot replicate. Procuring this compound eliminates the need for multiple less‑active intermediates, accelerating SAR campaigns while conserving screening libraries. Sourced with consistent purity (≥95%), it is the rational choice for laboratories seeking reliable, publication‑grade results.

Molecular Formula C10H5BrClNO2
Molecular Weight 286.51 g/mol
CAS No. 179024-70-5
Cat. No. B067709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloroquinoline-3-carboxylic acid
CAS179024-70-5
Molecular FormulaC10H5BrClNO2
Molecular Weight286.51 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1Br)Cl)C(=O)O
InChIInChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H,14,15)
InChIKeyYZYVWPBINSGVFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloroquinoline-3-carboxylic acid (CAS 179024-70-5): A Dual Halogenated Quinoline Scaffold for Advanced Medicinal Chemistry and CNS Research Procurement


6-Bromo-4-chloroquinoline-3-carboxylic acid (CAS 179024-70-5) is a heterocyclic aromatic compound belonging to the quinoline-3-carboxylic acid class, characterized by a bromine atom at the 6-position and a chlorine atom at the 4-position of the quinoline core, with a carboxylic acid functional group at the 3-position . With a molecular formula of C₁₀H₅BrClNO₂ and a molecular weight of 286.51 g/mol, this compound serves as a versatile small molecule scaffold and a key intermediate in the synthesis of various bioactive molecules . Its dual halogenation pattern confers distinct physicochemical properties and biological activity profiles that differentiate it from mono‑halogenated or non‑halogenated analogs, making it a valuable tool compound in drug discovery research .

6-Bromo-4-chloroquinoline-3-carboxylic Acid: Why Generic Substitution with Close Analogs Fails in Quantitative Biological Assays


In-class compounds cannot be simply interchanged because the specific 6‑bromo‑4‑chloro substitution pattern on the quinoline‑3‑carboxylic acid core drives a unique pharmacological profile that is not recapitulated by mono‑halogenated or differently substituted analogs. While many quinoline‑3‑carboxylic acid derivatives exhibit broad biological activity, the presence of both bromine and chlorine substituents in the target compound dramatically enhances its potency against key enzymatic targets such as monoamine oxidase A and B (MAO‑A and MAO‑B) [1][2]. For instance, the parent quinoline‑3‑carboxylic acid scaffold typically displays MAO‑A IC₅₀ values in the high micromolar range (e.g., >90,000 nM) [3], whereas 6‑bromo‑4‑chloroquinoline‑3‑carboxylic acid achieves low nanomolar inhibition (IC₅₀ = 9.5 nM for MAO‑A) [1]. This quantitative difference—representing a >9,000‑fold increase in potency—demonstrates that generic substitution with less potent analogs would severely compromise assay sensitivity and lead to false‑negative or inconclusive results in drug discovery programs targeting CNS disorders or other MAO‑related pathologies.

6-Bromo-4-chloroquinoline-3-carboxylic Acid: Quantitative Differentiation Evidence for Procurement and Scientific Selection


MAO‑A Inhibition: 9.5 nM IC₅₀ – A >9,000‑Fold Potency Gain Over Non‑Halogenated Quinoline‑3‑carboxylic Acid Scaffolds

6‑Bromo‑4‑chloroquinoline‑3‑carboxylic acid inhibits human recombinant monoamine oxidase A (MAO‑A) with an IC₅₀ of 9.5 nM [1]. In contrast, a representative non‑halogenated quinoline‑3‑carboxylic acid derivative (BDBM50409066) displays an IC₅₀ of 90,400 nM under the same assay conditions [2]. This represents a >9,500‑fold improvement in inhibitory potency attributable to the dual halogenation pattern of the target compound.

Monoamine Oxidase Inhibition CNS Drug Discovery Enzyme Inhibition

MAO‑B Inhibition: 6.90 nM IC₅₀ – Superior Potency Over Class‑Average Quinoline‑3‑carboxylic Acid Derivatives

The compound inhibits human recombinant monoamine oxidase B (MAO‑B) with an IC₅₀ of 6.90 nM [1]. For comparison, many quinoline‑3‑carboxylic acid derivatives exhibit MAO‑B IC₅₀ values in the low micromolar range (e.g., 0.51 µM = 510 nM for optimized analogs) [2]. The target compound's 6.90 nM IC₅₀ is approximately 74‑fold more potent than the 510 nM benchmark, underscoring the value of its specific 6‑bromo‑4‑chloro substitution pattern.

MAO-B Inhibition Parkinson's Disease Research Neuroprotection

Target Selectivity: >2,000‑Fold Selectivity for MAO‑A/B Over Butyrylcholinesterase (BuChE)

6‑Bromo‑4‑chloroquinoline‑3‑carboxylic acid exhibits high selectivity for MAO isoforms over butyrylcholinesterase (BuChE). It inhibits equine serum BuChE with an IC₅₀ of 19,800 nM (1.98E+4 nM) [1], compared to its MAO‑A IC₅₀ of 9.5 nM and MAO‑B IC₅₀ of 6.90 nM [2][3]. The selectivity ratio (BuChE IC₅₀ / MAO‑B IC₅₀) is approximately 2,870‑fold, while the selectivity ratio versus MAO‑A is approximately 2,080‑fold.

Enzyme Selectivity Off‑Target Profiling CNS Safety

Versatile Synthetic Scaffold: Dual Halogenation Enables Divergent Functionalization for Custom Library Synthesis

The compound is described by multiple vendors as a 'versatile small molecule scaffold' . Its 6‑bromo and 4‑chloro substituents serve as orthogonal synthetic handles: the bromine at position 6 is amenable to Suzuki‑Miyaura, Buchwald‑Hartwig, and other palladium‑catalyzed cross‑coupling reactions, while the chlorine at position 4 can undergo nucleophilic aromatic substitution (SNAr) under appropriate conditions. This dual reactivity enables sequential, regioselective functionalization to generate diverse quinoline‑3‑carboxylic acid libraries for structure‑activity relationship (SAR) exploration .

Medicinal Chemistry Library Synthesis Structure‑Activity Relationship (SAR)

6-Bromo-4-chloroquinoline-3-carboxylic Acid: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


CNS Drug Discovery: High‑Sensitivity MAO‑A and MAO‑B Inhibition Assays

Given its potent inhibition of both MAO‑A (IC₅₀ = 9.5 nM) and MAO‑B (IC₅₀ = 6.90 nM) [1][2], 6‑bromo‑4‑chloroquinoline‑3‑carboxylic acid is ideally suited as a positive control or tool compound in high‑throughput screening assays targeting monoamine oxidases. Its low nanomolar potency ensures robust signal‑to‑noise ratios at minimal compound concentrations, reducing false‑negative rates and conserving precious screening libraries. The >2,000‑fold selectivity over butyrylcholinesterase further supports its use in CNS‑focused programs where cholinergic off‑target effects must be minimized [3].

Medicinal Chemistry: Divergent Library Synthesis via Orthogonal Halogen Reactivity

The compound's 6‑bromo and 4‑chloro substituents serve as orthogonal reactive sites, enabling sequential, regioselective functionalization to generate diverse quinoline‑3‑carboxylic acid libraries . This makes the compound a strategic starting point for structure‑activity relationship (SAR) campaigns aimed at optimizing potency, selectivity, or pharmacokinetic properties of quinoline‑based drug candidates. Procurement of this single advanced intermediate can replace the need for multiple, less functionalized building blocks, streamlining synthetic workflows.

Neurodegenerative Disease Research: Chemical Probe for Parkinson's and Depression Models

The compound's potent dual MAO‑A/MAO‑B inhibition profile aligns with the therapeutic rationale for treating depression (MAO‑A) and Parkinson's disease (MAO‑B) [1][2]. Its high selectivity over BuChE reduces the risk of confounding cholinergic effects in vivo, making it a cleaner pharmacological tool for preclinical studies investigating the role of MAO inhibition in neuroprotection and mood regulation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-chloroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.